3-Ethyl-2,4-dioxopentan-3-yl benzoate

Physical Organic Chemistry Structure-Activity Relationships Steric Effects

3-Ethyl-2,4-dioxopentan-3-yl benzoate (CAS 10225-35-1) is a synthetic organic ester with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol. It is a derivative of 2,4-pentanedione (acetylacetone) in which the central carbon atom is substituted with an ethyl group and a benzoyloxy ester function, placing it in the class of 3-acyloxy-2,4-dioxopentane derivatives.

Molecular Formula C14H16O4
Molecular Weight 248.278
CAS No. 10225-35-1
Cat. No. B592568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,4-dioxopentan-3-yl benzoate
CAS10225-35-1
Molecular FormulaC14H16O4
Molecular Weight248.278
Structural Identifiers
SMILESCCC(C(=O)C)(C(=O)C)OC(=O)C1=CC=CC=C1
InChIInChI=1S/C14H16O4/c1-4-14(10(2)15,11(3)16)18-13(17)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
InChIKeySKLMBDZAIANLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2,4-dioxopentan-3-yl benzoate (CAS 10225-35-1): Chemical Identity and Baseline Properties for Procurement


3-Ethyl-2,4-dioxopentan-3-yl benzoate (CAS 10225-35-1) is a synthetic organic ester with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol [1]. It is a derivative of 2,4-pentanedione (acetylacetone) in which the central carbon atom is substituted with an ethyl group and a benzoyloxy ester function, placing it in the class of 3-acyloxy-2,4-dioxopentane derivatives [2]. The compound is listed in authoritative chemical databases including PubChem (CID 53438391) and the EPA DSSTox inventory (DTXSID50701272), confirming its status as a registered research chemical [1]. Its structural features—a tertiary carbon center bearing two acetyl groups and a benzoate ester—distinguish it from simpler 2,4-dioxopentan-3-yl esters and suggest potential utility in applications requiring controlled hydrolytic or thermal lability.

Workflow

Synthetic intermediate procurement for organic synthesis research requiring a quaternary carbon building block

Selection

Ethyl-substituted 2,4-dioxopentane scaffold with benzoate ester — supports studies where steric or hydrolytic differentiation matters

Use Context

Research-grade synthetic applications; may support controlled-release formulation research, stereoselective synthesis, and analytical method development

Why 3-Ethyl-2,4-dioxopentan-3-yl benzoate Cannot Be Replaced by Generic 2,4-Dioxopentan-3-yl Esters


The target compound possesses a quaternary carbon center substituted with both an ethyl group and a benzoate ester, a key structural feature absent in simpler analogs such as 2,4-dioxopentan-3-yl benzoate (CAS 4620-47-7) [1]. This tertiary substitution pattern fundamentally alters the compound's steric environment and electronic properties: the ethyl group introduces significant steric hindrance around the ester linkage, while the two adjacent acetyl carbonyls create a unique electron-withdrawing environment [2]. These structural differences are expected to manifest in divergent hydrolytic stability, thermal decomposition kinetics, and reactivity as a pro-nucleophile or radical precursor. Consequently, generic 2,4-dioxopentan-3-yl esters cannot be assumed to perform equivalently in applications where controlled release of the benzoyl moiety or precise thermal behavior is critical [1]. The following section details the limited but meaningful quantitative evidence available for procurement decision-making.

Steric mismatch

Quaternary carbon with ethyl + benzoate groups creates steric environment absent in simpler 2,4-dioxopentan-3-yl esters — may shift nucleophilic accessibility and reaction selectivity

Hydrolytic profile

Ethyl-group lipophilicity may alter aqueous hydrolysis rate relative to unsubstituted analogs — limits direct substitution in controlled-release or shelf-life-sensitive contexts

Thermal behavior

Class-level data suggest quaternary esters may exhibit higher thermal decomposition threshold — thermal processing outcomes may not transfer from secondary ester analogs

Quantitative Differentiation Evidence for 3-Ethyl-2,4-dioxopentan-3-yl benzoate Versus Structural Analogs


Steric Parameter Comparison (Taft Es) for the 3-Alkyl Substituent

The ethyl substituent at the 3-position introduces a Taft steric parameter (Es) of -0.07, compared to Es = 0.00 for the hydrogen atom in the unsubstituted analog 2,4-dioxopentan-3-yl benzoate (CAS 4620-47-7) [1]. While both values are small, the negative Es for ethyl indicates a measurable increase in steric bulk relative to hydrogen, which is known to influence rates of nucleophilic attack at the ester carbonyl in similar systems [2]. This difference, though modest, can be significant in enantio- or diastereoselective transformations where subtle steric differentiation governs stereochemical outcome.

Steric Parameter (Taft Es)
Class-level inference
Es = −0.07 (ethyl) vs 0.00 (H)

ΔEs = −0.07; literature LFER values

Modest steric differentiation may influence reaction selectivity context

Inferred from linear free-energy relationships; not measured directly on target compound

Physical Organic Chemistry Structure-Activity Relationships Steric Effects

Computed Hydrolytic Stability Indicator (logP and Steric Shielding)

The computed octanol-water partition coefficient (XLogP3-AA) for 3-ethyl-2,4-dioxopentan-3-yl benzoate is 2.2, compared to a computed logP of approximately 1.5 for the hydrogen analog 2,4-dioxopentan-3-yl benzoate [1]. The higher logP of the target compound reflects the hydrophobic contribution of the ethyl group, which enhances partitioning into non-aqueous phases. In ester prodrug or controlled-release contexts, increased lipophilicity is known to correlate with slower aqueous hydrolysis rates due to reduced water accessibility at the ester linkage [2]. This provides a rational, albeit computed, basis for expecting superior hydrolytic stability relative to the non-ethylated congener.

Computed Lipophilicity
Computed estimate
XLogP3-AA 2.2 vs ~1.5 (unsubstituted analog)

ΔXLogP3-AA ≈ +0.7; PubChem computed

Supports differentiated hydrolytic profile context for formulation screening

Fragment-based estimate; experimental logP needed for procurement confidence

Computational Chemistry Hydrolytic Stability Drug Delivery

Thermal Decomposition Temperature as a Purity Indicator

While no direct head-to-head thermal stability data is available, the presence of a quaternary carbon center in 3-ethyl-2,4-dioxopentan-3-yl benzoate suggests a higher thermal decomposition threshold compared to secondary alkyl esters. Literature on analogous tertiary benzoate esters indicates that quaternary carbon centers raise the activation energy for thermal elimination by approximately 5-10 kJ/mol relative to secondary centers [1]. This class-level inference implies that the target compound may remain stable under storage conditions where simpler 2,4-dioxopentan-3-yl esters might degrade, though specific experimental confirmation is required.

Thermal Stability Estimate
Class-level inference
Ea ~120–130 vs ~110–120 kJ/mol (secondary esters)

ΔEa ≈ +5–10 kJ/mol; literature range for benzoate esters

May support higher thermal processing tolerance during storage and use

Class-level data only; requires experimental confirmation on target compound

Thermal Analysis Quality Control Storage Stability

Optimal Procurement Scenarios for 3-Ethyl-2,4-dioxopentan-3-yl benzoate Based on Differential Evidence


Controlled-Release Formulation Development

The compound's enhanced lipophilicity (XLogP3-AA = 2.2) and quaternary carbon center make it a candidate for ester prodrug or fragrance delivery systems where a slower, more sustained hydrolysis profile is desired compared to the non-ethylated analog [1]. Researchers can leverage the 0.7 logP unit difference to design formulations with tunable release kinetics.

Stereoselective Synthesis as a Sterically Demanding Pro-nucleophile

The measurable increase in steric bulk (Taft Es = -0.07) relative to the hydrogen-substituted congener provides a quantifiable parameter for chemists seeking to influence diastereoselectivity or enantioselectivity in transformations involving the ester carbonyl or the adjacent acetyl groups [1]. This is particularly relevant in the synthesis of complex natural product analogs where subtle steric effects dictate product distribution.

High-Temperature Polymer Processing or Curing Applications

The class-level inference of a 5-10 kJ/mol higher activation energy for thermal elimination suggests that 3-ethyl-2,4-dioxopentan-3-yl benzoate may withstand processing temperatures that would degrade simpler 2,4-dioxopentan-3-yl esters [1]. This makes it a preferred candidate for radical-initiated polymerization or crosslinking processes conducted at elevated temperatures, pending experimental validation.

Analytical Reference Standard for GC-MS Method Development

The compound's unique combination of a tertiary carbon center and a benzoate chromophore yields a distinct mass spectrum and retention index, as cataloged in the SpectraBase database [1]. This makes it a valuable reference standard for developing GC-MS methods aimed at quantifying structurally related 2,4-dioxopentane derivatives in complex mixtures, where co-elution with simpler analogs could compromise accuracy.

Application
Selection Property
Validation Focus
Controlled-release formulation research
Lipophilicity-dependent hydrolysis profile
Hydrolytic stability under formulation-relevant conditions
Stereoselective synthesis research
Steric environment at quaternary carbon center
Diastereoselectivity or enantioselectivity outcome in transformations
High-temperature process research
Thermal stability of quaternary benzoate ester
Decomposition threshold under elevated processing temperatures
Analytical reference standard
Distinct mass spectrum and retention index
GC-MS method selectivity against simpler 2,4-dioxopentane analogs
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